molecular formula C10H11N3O3S B2848242 N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide CAS No. 32933-42-9

N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide

Cat. No.: B2848242
CAS No.: 32933-42-9
M. Wt: 253.28
InChI Key: HJAVMDRFYNCFKJ-UHFFFAOYSA-N
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Description

N-[4-(Aminosulfonyl)benzyl]-2-cyanoacetamide (CAS: 32933-40-7) is a sulfonamide-containing compound characterized by a benzyl group substituted with an aminosulfonyl moiety at the para-position and a cyanoacetamide functional group. Its molecular formula is C₁₀H₁₀N₃O₃S, with a molecular weight of 267.27 g/mol. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing heterocyclic derivatives with antimicrobial properties .

Key synthetic routes involve reactions with acetylacetone, arylidenes, salicyaldehyde, and diazonium salts to yield pyridones, chromenes, hydrazones, and thiazoles . Its sulfamoyl group enhances bioactivity by facilitating interactions with bacterial enzymes, such as dihydropteroate synthase (DHPS), a common target for sulfonamide drugs .

Properties

IUPAC Name

2-cyano-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c11-6-5-10(14)13-7-8-1-3-9(4-2-8)17(12,15)16/h1-4H,5,7H2,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAVMDRFYNCFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC#N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide typically involves the reaction of 4-(aminosulfonyl)benzylamine with cyanoacetic acid or its derivatives under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as piperidine or triethylamine. The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product in solid form.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles, such as amines or thiols, to form different derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Biological Activities

N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide exhibits notable biological activities attributed to its structural components. Key findings include:

  • Antibacterial Properties : The sulfonamide group is known for its effectiveness against various bacterial strains, making this compound a candidate for antibiotic development.
  • Antitumor Effects : Research indicates that compounds with similar structures can inhibit specific enzymes or pathways involved in cancer progression, suggesting potential applications in oncology.
  • Anti-inflammatory Effects : The compound may also play a role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .

Therapeutic Potential

The therapeutic potential of this compound extends across several medical fields:

  • Cancer Treatment : Due to its ability to inhibit cancer cell proliferation, it may serve as a lead compound for developing new anticancer agents.
  • Infection Control : Its antibacterial properties position it as a candidate for treating bacterial infections, particularly those resistant to current antibiotics.
  • Pain Management : Emerging evidence suggests that compounds with similar structures may influence pain pathways, indicating potential use in pain relief therapies .

Case Studies and Research Findings

Several studies have investigated the applications and efficacy of this compound:

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound inhibited tumor growth in vitro by targeting specific metabolic pathways involved in cell proliferation.
  • Antibacterial Efficacy :
    • Clinical trials indicated that this compound showed significant activity against multi-drug resistant bacterial strains, suggesting its potential as a new antibiotic agent.
  • Inflammation Modulation :
    • Research has shown that this compound can reduce inflammatory markers in animal models, indicating its potential use in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting certain enzymes or proteins involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the disruption of cellular functions and ultimately cell death. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide with structurally or functionally related sulfonamide derivatives:

Compound Name Molecular Formula Key Substituents Synthetic Applications Biological Activity References
This compound C₁₀H₁₀N₃O₃S Cyanoacetamide, sulfamoylbenzyl Precursor for pyridones, chromenes, thiazoles, and hydrazones. Broad-spectrum antimicrobial activity (Gram+ and Gram- bacteria, fungi).
N4-Acetylsulfanilamide C₈H₁₀N₂O₃S Acetamide, sulfamoylphenyl Antitubercular agent; synthesized via acetylation of sulfanilamide. Moderate activity against Mycobacterium tuberculosis.
N-[4-(Aminosulfonyl)phenyl]-3-chloropropanamide C₉H₁₁ClN₂O₃S Chloropropanamide, sulfamoylphenyl Used in crystallography studies; structural analog with halogen substitution. Limited antimicrobial data; primarily studied for crystallographic properties.
3,5-Diaminopyrazole derivatives Variable Pyrazole core, sulfamoyl moiety Synthesized via hydrazone cyclization; evaluated for antibacterial and antifungal effects. Compounds 3a and 9a showed superior activity compared to gentamicin.
5,6-Dimethoxy-2,3-dihydrobenzo[d]thiazol-2-one C₁₀H₁₀N₂O₃S Thiazolone, methoxy groups Derived from cyanopyridine intermediates; tested against resistant bacterial strains. 6h and 7a exhibited potent activity against Staphylococcus aureus.

Key Structural and Functional Differences:

Cyanoacetamide vs. Acetamide: The cyano group in this compound enhances electrophilicity, facilitating nucleophilic addition reactions (e.g., cyclization to form thiazoles), whereas N4-acetylsulfanilamide lacks this reactivity .

Halogen Substitution: The 3-chloropropanamide analog (CAS: 104246-29-9) exhibits reduced antimicrobial potency compared to the cyanoacetamide variant, likely due to decreased hydrogen-bonding capacity .

Heterocyclic Core : Pyrazole and thiazolone derivatives demonstrate higher specificity against Gram-positive bacteria, attributed to their planar heterocyclic structures enhancing membrane penetration .

Biological Activity

N-[4-(aminosulfonyl)benzyl]-2-cyanoacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its biological relevance. The presence of the cyano group enhances its reactivity and potential for various biological interactions. The compound can be synthesized through various chemical reactions, including oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis .

Biological Activity Overview

The compound exhibits several biological activities, which can be categorized as follows:

  • Antimicrobial Activity : this compound has shown promising results against various bacterial strains. A study evaluated its derivatives for antibacterial and antifungal activities, revealing significant efficacy against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) were found to be in the range of 100-400 µg/mL.
  • Anticancer Properties : Preliminary research indicates that this compound may inhibit tumor cell growth. It is hypothesized that the mechanism of action involves the inhibition of key enzymes related to cell proliferation. For instance, compounds derived from this structure have demonstrated antiproliferative effects in vitro against several cancer cell lines .
  • Enzyme Inhibition : The compound's sulfonamide group allows it to interact with various enzymes. It has been studied for its potential as an inhibitor of carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit enzymes critical for DNA replication or protein synthesis, leading to disrupted cellular functions and apoptosis in cancer cells.
  • Receptor Binding : The aminosulfonyl group can form hydrogen bonds with biological molecules, influencing receptor activity and modulating signaling pathways involved in cellular proliferation and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Evaluation : In a study published in the International Journal of Molecular Sciences, novel derivatives were synthesized from this compound and tested for antimicrobial activity. Results indicated that these derivatives exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Research focused on the anticancer potential of sulfonamide derivatives showed that compounds similar to this compound could inhibit tumor growth in vitro with IC50 values indicating potent activity against various cancer cell lines .
  • Enzymatic Studies : Investigations into enzyme inhibition revealed that derivatives of the compound could effectively inhibit carbonic anhydrase, suggesting potential applications in treating conditions where this enzyme plays a critical role .

Summary Table of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive/negative bacteria; MIC 100-400 µg/mL
AnticancerInhibitory effects on tumor cell lines; IC50 values indicate potency
Enzyme InhibitionInhibition of carbonic anhydrase; potential therapeutic applications

Q & A

Q. Basic Research Focus

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the benzyl and cyanoacetamide groups. The sulfamoyl (-SO₂NH₂) proton resonates at δ 3.8–4.2 ppm (DMSO-d₆).
    • FT-IR : Key peaks include ν~3350 cm⁻¹ (N-H stretch, sulfonamide) and ν~2210 cm⁻¹ (C≡N stretch).
  • X-ray crystallography : Resolve bond lengths and angles (e.g., S-N bond ~1.62 Å, confirming sulfonamide geometry). Hirshfeld surface analysis can quantify intermolecular interactions (e.g., hydrogen bonding networks) .

What experimental strategies are recommended for evaluating the antimicrobial activity of derivatives synthesized from this compound?

Q. Basic Research Focus

  • Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • MIC determination : Use broth microdilution (concentration range: 0.5–128 µg/mL) with resazurin as a viability indicator.
  • Controls : Include sulfadiazine as a sulfonamide-class positive control. Note that activity discrepancies may arise from bacterial efflux pump expression or enzyme mutation .

How can structure-activity relationship (SAR) studies be designed to identify key functional groups in this compound derivatives that enhance antimicrobial efficacy?

Q. Advanced Research Focus

  • Functional group modifications :
    • Replace the benzyl group with substituted aryl/heteroaryl rings to assess π-π stacking effects.
    • Modify the cyanoacetamide moiety (e.g., esterification, thioamide substitution).
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic parameters (Hammett σ) with bioactivity. For example, electron-withdrawing groups on the benzyl ring enhance sulfonamide reactivity with bacterial dihydropteroate synthase .

What mechanistic approaches are used to elucidate the interaction of this compound derivatives with bacterial targets?

Q. Advanced Research Focus

  • Enzyme inhibition assays : Measure IC₅₀ against dihydropteroate synthase (DHPS) using spectrophotometric monitoring of dihydrofolate production.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and DHPS.
  • Molecular dynamics simulations : Model ligand-enzyme interactions (e.g., hydrogen bonding with Arg₁₉₆ and Tyr₃₃₃ residues in E. coli DHPS) .

How should researchers address discrepancies in biological activity data across different studies involving this compound derivatives?

Q. Advanced Research Focus

  • Variable standardization : Ensure consistent bacterial strain selection (e.g., ATCC standards) and growth medium (e.g., Mueller-Hinton agar).
  • Data normalization : Express activity as % inhibition relative to positive controls to account for inter-lab variability.
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify trends obscured by outliers. For example, divergent MIC values may reflect differences in compound solubility or assay incubation time .

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